Cas no 14548-39-1 (6-bromo-2,3-dihydro-1H-inden-1-one)

6-bromo-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-1-indanone
- 6-BROMO-2,3-DIHYDROINDEN-1-ONE
- 6-BROMO-INDAN-1-ONE
- 6-BROMO INDANONE
- 6-bromo-2,3-dihydro-1H-inden-1-one
- 6-Bromoindan-1-one
- 6-BroMoindaonoe
- 1H-Inden-1-one,6-bromo-2,3-dihydro-
- 6-BroMo-1-indanone 98%
- 6-Bromo-1-indanone,98%
- 6-Bromo-1-indanone, >=99%
- 6-Bromoindanone
- 1-Indanone, 6-bromo-
- 1H-Inden-1-one, 6-bromo-2,3-dihydro-
- 6-bromo-indanone
- 6-bromo--1-indanone
- PubChem13783
- 1-Indanone, 6-bromo-,
- KSC490E7H
- AMOT0646
- Jsp002661
- SEQHEDQNODAFIU-UHFFFAOYSA-N
- BCP16277
- A
-
- MDL: MFCD02179286
- インチ: 1S/C9H7BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
- InChIKey: SEQHEDQNODAFIU-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C(C([H])([H])C2([H])[H])=O
計算された属性
- せいみつぶんしりょう: 209.96800
- どういたいしつりょう: 209.968
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.608
- ゆうかいてん: 110.0 to 114.0 deg-C
- ふってん: 291.6°Cat760mmHg
- フラッシュポイント: 111.6℃
- 屈折率: 1.623
- PSA: 17.07000
- LogP: 2.57800
- 最大波長(λmax): 302(EtOH)(lit.)
- ようかいせい: 使用できません
6-bromo-2,3-dihydro-1H-inden-1-one セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
- ちょぞうじょうけん:Store at room temperature
6-bromo-2,3-dihydro-1H-inden-1-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
6-bromo-2,3-dihydro-1H-inden-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3711-5G |
6-Bromo-1-indanone |
14548-39-1 | >98.0%(GC) | 5g |
¥180.00 | 2024-04-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015819-25g |
6-bromo-2,3-dihydro-1H-inden-1-one |
14548-39-1 | 98% | 25g |
¥215 | 2024-05-25 | |
eNovation Chemicals LLC | D402420-100g |
6-Bromoindanone |
14548-39-1 | 97% | 100g |
$500 | 2024-06-05 | |
Life Chemicals | F2189-0055-2.5g |
6-bromo-2,3-dihydro-1H-inden-1-one |
14548-39-1 | 95%+ | 2.5g |
$40.0 | 2023-09-06 | |
AstaTech | 54608-5/G |
6-BROMO-1-INDANONE |
14548-39-1 | 97% | 5g |
$12 | 2023-09-17 | |
eNovation Chemicals LLC | K09208-10g |
6-Bromo-2,3-dihydro-1H-inden-1-one |
14548-39-1 | >95% | 10g |
$190 | 2024-05-23 | |
abcr | AB353624-100 g |
6-Bromo-1-indanone, 97%; . |
14548-39-1 | 97% | 100g |
€348.00 | 2023-06-20 | |
Chemenu | CM107048-1000g |
6-bromo-2,3-dihydro-1H-inden-1-one |
14548-39-1 | 95%+ | 1000g |
$773 | 2021-06-17 | |
TRC | B684505-25g |
6-Bromo-1-indanone |
14548-39-1 | 25g |
$ 1074.00 | 2023-04-18 | ||
TRC | B684505-50g |
6-Bromo-1-indanone |
14548-39-1 | 50g |
$ 2021.00 | 2023-04-18 |
6-bromo-2,3-dihydro-1H-inden-1-one サプライヤー
6-bromo-2,3-dihydro-1H-inden-1-one 関連文献
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Derek R. Boyd,Narain D. Sharma,Nigel I. Bowers,Rosemary Boyle,John S. Harrison,Kyoung Lee,Timothy D. H. Bugg,David T. Gibson Org. Biomol. Chem. 2003 1 1298
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Fatima Hussein,Corentin Pigot,Francisco Romero Lairado,Marco Minissale,Eric Salomon,Thierry Angot,Frédéric Dumur,Malek Nechab,Didier Gigmes,Sylvain Clair,Luca Giovanelli New J. Chem. 2022 46 22869
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Derek R. Boyd,Narain D. Sharma,Nigel I. Bowers,Rosemary Boyle,John S. Harrison,Kyoung Lee,Timothy D. H. Bugg,David T. Gibson Org. Biomol. Chem. 2003 1 1298
-
Jan S. W?ssner,David C. Grenz,Daniel Kratzert,Birgit Esser Org. Chem. Front. 2019 6 3649
6-bromo-2,3-dihydro-1H-inden-1-oneに関する追加情報
Recent Advances in the Study of 6-Bromo-2,3-dihydro-1H-inden-1-one (CAS: 14548-39-1) in Chemical Biology and Pharmaceutical Research
The compound 6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 14548-39-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The information presented here is derived from recent peer-reviewed publications, patents, and industry reports, ensuring the accuracy and relevance of the content.
Recent studies have highlighted the role of 6-bromo-2,3-dihydro-1H-inden-1-one as a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the bromo-substituted indenone core, make it a valuable scaffold for designing novel inhibitors and modulators of biological targets. For instance, researchers have utilized this compound to develop potent inhibitors of protein kinases and other enzymes involved in disease pathways. The compound's ability to undergo diverse chemical transformations further enhances its utility in medicinal chemistry.
In terms of biological activity, 6-bromo-2,3-dihydro-1H-inden-1-one has demonstrated promising effects in preclinical models. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant anti-inflammatory and anticancer properties. The mechanism of action involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in the regulation of cell proliferation and inflammation. These findings suggest that 6-bromo-2,3-dihydro-1H-inden-1-one could serve as a lead compound for the development of new therapeutic agents.
Another area of interest is the compound's potential application in neurodegenerative diseases. Recent research has shown that 6-bromo-2,3-dihydro-1H-inden-1-one derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's and Parkinson's diseases. These effects are attributed to the compound's ability to reduce oxidative stress and inhibit the aggregation of pathological proteins, such as amyloid-beta and alpha-synuclein. These findings open new avenues for the development of disease-modifying therapies for neurodegenerative disorders.
The synthesis of 6-bromo-2,3-dihydro-1H-inden-1-one has also been optimized in recent years to improve yield and scalability. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient production of this compound and its derivatives. These synthetic improvements are crucial for facilitating further research and potential commercialization of 6-bromo-2,3-dihydro-1H-inden-1-one-based therapeutics.
In conclusion, 6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 14548-39-1) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthesis and drug development, underscore its potential as a valuable tool for discovering new therapeutics. Future research should focus on elucidating its mechanisms of action in greater detail and exploring its applications in additional disease areas.
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